3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is an organic compound characterized by the presence of a bromophenyl group and an oxadiazole ring. This compound is part of a broader class of oxadiazole derivatives known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. Its structure suggests potential applications in medicinal chemistry and material science.
The compound can be synthesized through various methods, typically involving the reaction of appropriate arylamidoximes with succinic anhydride or similar precursors. The synthesis often employs techniques such as refluxing and cyclization to form the oxadiazole ring.
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid belongs to the category of oxadiazole derivatives, which are recognized for their significant pharmacological properties. These compounds are often explored for their roles in drug design due to their ability to interact with biological targets effectively.
The synthesis of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves several steps:
During synthesis, conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, refluxing in polar solvents can enhance reaction rates and improve product formation.
The molecular formula of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is . The compound features:
The InChI code for this compound is 1S/C11H9BrN2O3/c12-8-3-1-2-7(6-8)11-13-9(17-14-11)4-5-10(15)16/h1-5,11H,(H,15,16)(H,13,14)
, which provides a standardized representation of its structure.
This compound can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as pH and temperature significantly influence the outcome and yield of these transformations.
The mechanism of action for 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is primarily associated with its ability to interact with specific biological targets. The oxadiazole moiety may facilitate binding to enzymes or receptors due to its planar structure and electron-withdrawing characteristics.
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit competitive inhibition in enzymatic assays. For example, studies have shown that related compounds can inhibit transporters involved in ion homeostasis in cells.
Quantitative structure–activity relationship (QSAR) studies have provided insights into how structural modifications affect biological activity and interaction profiles with target proteins.
The compound is typically characterized by:
Key chemical properties include:
Relevant data from spectroscopic analyses (e.g., Nuclear Magnetic Resonance spectroscopy) confirm structural integrity post-synthesis.
The applications of 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid span several fields:
The core synthetic route to 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves cyclodehydration reactions between 3-bromobenzamidoxime and succinic anhydride derivatives. This method capitalizes on the nucleophilicity of the amidoxime oxygen atom, which attacks the electrophilic carbonyl of anhydrides or activated carboxylic acids. A highly efficient approach employs microwave-assisted synthesis (as documented for analogous fluorophenyl derivatives), where equimolar quantities of 3-bromobenzamidoxime and succinic anhydride undergo solvent-free condensation under microwave irradiation (10 minutes at controlled power) [4]. This method achieves reaction completion significantly faster than conventional heating, producing the target compound in yields exceeding 85% after chromatographic purification [7].
Room-temperature cyclization strategies offer an alternative for acid-sensitive substrates. These methods typically involve sequential O-acylation of the amidoxime followed by base-induced ring closure. Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) efficiently catalyzes the cyclodehydration of O-acylamidoxime intermediates at ambient temperature (Scheme 1). The reaction proceeds via a fluoride-mediated deprotonation, generating a highly reactive intermediate that undergoes rapid intramolecular nucleophilic attack and dehydration to form the 1,2,4-oxadiazole ring. This method is particularly valuable for preserving labile functional groups elsewhere in the molecule .
Table 1: Synthesis Method Comparison for 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
Method | Reaction Conditions | Key Reagents/Catalysts | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|---|
Microwave-Assisted | Solvent-free, 150-200 W, 80-100°C | Amidoxime, Succinic Anhydride | >85 | 10 minutes | Rapid, high yield, minimal side products |
Conventional Heating | Toluene, Reflux (~110°C) | Amidoxime, Succinic Anhydride | 50-70 | 12 hours | Standard equipment, well-established |
TBAF-Catalyzed | THF, Room Temperature | O-Acylamidoxime, TBAF (1.1 eq) | 75-90 | 1-16 hours | Mild conditions, functional group tolerance |
The O-acylamidoxime precursor for the TBAF route is typically prepared by reacting 3-bromobenzamidoxime with glutaric anhydride in the presence of a mild base like triethylamine in dichloromethane at 0°C to room temperature. This intermediate is often isolated and characterized before the cyclization step, ensuring reaction fidelity and enabling purification if necessary . The choice between microwave-assisted and room-temperature methods depends on the need for speed versus the presence of thermally unstable functional groups in more complex derivatives.
The position and electronic nature of substituents on the phenyl ring attached at the 3-position of the 1,2,4-oxadiazole critically govern biological activity, particularly in targeting enzymes like 3-hydroxykynurenine transaminase (3HKT). Bromine, as a moderately strong electron-withdrawing group with significant steric bulk and polarizability, profoundly influences the molecule's electronic distribution, dipole moment, and binding interactions. Comparative crystallographic studies between the 3-bromophenyl and 4-bromophenyl analogs reveal distinct conformational preferences influencing protein binding. The meta-bromine substitution in 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid induces a dihedral angle of approximately 14.0° between the oxadiazole ring and the phenyl ring, contrasting with the near coplanarity (dihedral angle < 5°) often observed in the para-substituted isomer [4]. This torsional effect impacts the spatial orientation of the carboxylic acid side chain and the bromine atom relative to the binding pocket.
Systematic SAR investigations on oxadiazole-based 3HKT inhibitors demonstrate that electron-withdrawing groups (EWGs) significantly enhance inhibitory potency compared to electron-donating groups (EDGs). Bromine provides an optimal balance of steric and electronic effects. The para-bromine substitution generally yields slightly higher binding affinities in enzymatic assays compared to meta-bromine, attributed to a more favorable dipole alignment within the active site and reduced steric clash. However, meta-substitution can confer advantages in selectivity or metabolic stability [3] [5]. Replacing bromine with stronger EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) often increases potency but can detrimentally impact solubility and pharmacokinetics. Conversely, methyl or methoxy groups reduce binding energy [6] .
Table 2: Impact of Aromatic Ring Substituent Position and Type on Bioactivity Parameters
Substituent Position & Type | Relative 3HKT IC₅₀* | Key Structural Effects | Dipole Moment (Calculated) | Observed Biological Consequence |
---|---|---|---|---|
4-Bromophenyl | 1.0 (Reference) | Near coplanar rings; Extended conjugation | Higher | Highest binding affinity; Optimal dipole alignment |
3-Bromophenyl | 1.5 - 2.0 | Dihedral ~14°; Moderate conjugation disruption | Moderate | Good affinity; Improved metabolic stability |
4-Nitrophenyl | 0.7 - 0.9 | Strong EWG; Coplanar | Highest | Highest potency; Poor solubility/ADME |
4-Methoxyphenyl | 5.0 - 10.0 | Strong EDG; Coplanar | Lower | Markedly reduced potency |
3-Trifluoromethylphenyl | 0.8 - 1.2 | Strong EWG; Moderate dihedral | High | High potency; Potential toxicity concerns |
*Lower values indicate higher potency (Relative IC₅₀: 4-Bromo = 1.0)
The steric bulk of bromine also contributes to hydrophobic interactions within subsites of the target enzyme, particularly in 3HKT. Molecular docking studies consistently show the bromine atom nestled within a hydrophobic cleft lined by non-polar amino acid residues (e.g., leucine, valine, isoleucine). The meta-position orients the bromine towards a different, potentially less optimal, sub-pocket compared to the para-position, partially explaining the differential activity [5]. Furthermore, the inductive effect of bromine slightly increases the electrophilicity of the oxadiazole ring, potentially enhancing hydrogen bonding or dipole-dipole interactions with key residues (e.g., backbone amides or serine/threonine side chains) in the enzyme's active site [3] .
The carboxylic acid side chain at the 5-position of the oxadiazole ring is indispensable for target engagement, primarily through ionic or strong hydrogen-bonding interactions with basic residues (e.g., arginine, lysine, histidine) in the active site of enzymes like 3HKT. The chain length connecting the oxadiazole to the carboxylic acid critically influences binding affinity, conformational flexibility, and molecular orientation.
Crystallographic evidence demonstrates that the propanoic acid chain (-CH₂-CH₂-COOH) in 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid adopts an extended zigzag conformation. The torsion angle (C5-C6-C7-C8) is approximately -179.4°, indicating near-perfect anti-periplanar arrangement. This conformation positions the carboxylic acid group approximately 5.0-5.5 Å from the oxadiazole ring's C5 atom. Crucially, the carboxylic acid group itself is rotated by about 14.7° relative to the plane of the oxadiazole ring. This rotation facilitates optimal hydrogen bonding in the solid state (forming dimers via O-H···O interactions) and likely influences its interaction geometry within enzymatic binding pockets [4].
Molecular docking and dynamics simulations comparing propanoic acid (C3 chain) derivatives with butanoic acid (C4 chain, -CH₂-CH₂-CH₂-COOH) analogs reveal significant differences in binding energetics and pose. While both chains can reach key ionic residues, the shorter propanoic acid linker imposes greater conformational restraint. This restraint can be advantageous if it perfectly complements the distance between the oxadiazole anchoring point and the target residue (e.g., Arg 398 in Ag3HKT). In such cases, the propanoic acid derivative exhibits lower binding energy (ΔG) compared to its butanoic acid counterpart. For instance, studies on 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid showed a total binding energy (ΔGbind) of approximately -12.02 kcal/mol against Ag3HKT, whereas cyclopentane-constrained propanoic acid analogs achieved significantly lower values (down to -26.64 kcal/mol) [5]. This suggests that optimal constraint, rather than mere chain length, is key.
Table 3: Influence of Carboxylic Acid Side Chain Structure on Binding Parameters
Side Chain Structure | Chain Length/Type | Calculated ΔGbind (kcal/mol)* | Key Interactions Enabled | Conformational Flexibility |
---|---|---|---|---|
Propanoic Acid (e.g., Target Compound) | C3, Linear | -14.11 to -16.50 | Ionic/H-bond (Arg/Lys/His); Van der Waals (aliphatic) | Moderate |
Butanoic Acid | C4, Linear | -12.02 (Reference) | Ionic/H-bond; Additional Van der Waals contacts | High |
Cyclopentane-1-carboxylic Acid | C5, Cyclic (Rigid) | -24.26 to -26.64 | Strong Ionic/H-bond; Optimal hydrophobic surface contact | Very Low |
Acetic Acid | C2, Linear | -8.50 to -10.20 | Ionic/H-bond (shorter reach may limit optimal contact) | Low |
2-Methylpropanoic Acid | C3, Branched | -10.50 to -13.00 | Ionic/H-bond; Steric hindrance may limit access | Moderate |
*Estimated ranges based on reported analogues; lower (more negative) values indicate stronger binding [4] [5] [8]
Replacing the linear propanoic acid chain with conformationally constrained analogs like 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid dramatically improves binding affinity (ΔGbind ≈ -24.26 kcal/mol vs. ≈ -12.02 kcal/mol for the butanoic acid analog). This enhancement stems from the pre-organized bioactive conformation of the cyclopentane ring, which reduces the entropic penalty upon binding and allows optimal positioning of the carboxylic acid group and the hydrophobic surfaces against complementary regions in the 3HKT active site [5]. The linear propanoic acid chain in the target compound offers a compromise between flexibility and length, often yielding better activity than butanoic acid derivatives in specific targets where the longer chain induces suboptimal positioning or increased entropic cost without gaining sufficient favorable interactions. The electron-withdrawing oxadiazole ring also slightly increases the acidity (lowers pKa) of the propanoic acid compared to alkyl carboxylic acids, potentially strengthening ionic interactions [8] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1